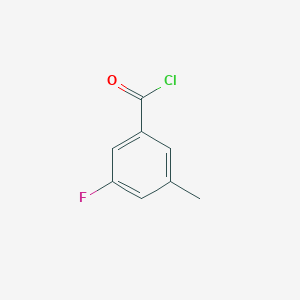

3-Fluoro-5-methylbenzoyl chloride

Overview

Description

The compound of interest, 3-Fluoro-5-methylbenzoyl chloride, is a fluorinated aromatic acyl chloride that serves as a building block in organic synthesis. It is related to other fluorinated benzoyl chlorides and derivatives that have been synthesized and characterized in various studies. These compounds are often used in the synthesis of more complex molecules due to the reactivity of the acyl chloride group and the influence of the fluorine atom on the aromatic ring .

Synthesis Analysis

The synthesis of related fluorinated benzoyl chlorides involves multi-step reactions, starting from different fluorinated benzaldehydes or benzoic acids. For instance, the Fries rearrangement, a Lewis acid-catalyzed process, has been employed to produce 3-fluoro-4-methoxybenzoyl chloride on a kilogram scale, demonstrating the scalability of such synthetic methods . Another example includes the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which involves steps like oximation, chlorination, cyclization, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde . These methods highlight the practicality and efficiency of synthesizing fluorinated aromatic compounds with potential for high yields and low costs.

Molecular Structure Analysis

The molecular structures of fluorinated benzoyl derivatives are often characterized by X-ray crystallography, which provides detailed information about the crystal lattice and intermolecular interactions. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined, revealing weak intermolecular C–H···O and C–H···F interactions that contribute to the packing in the crystal structure . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluorinated benzoyl chlorides are reactive intermediates that can undergo various chemical reactions. They can be used to acylate amines, alcohols, and other nucleophiles. For instance, 2-fluorobenzoyl chloride has been used in the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole, followed by a microwave-assisted Fries rearrangement to produce benzamide derivatives . These reactions demonstrate the versatility of fluorinated benzoyl chlorides in organic synthesis, enabling the construction of complex molecules with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoyl chlorides are influenced by the presence of the fluorine atom and the acyl chloride group. The fluorine atom is highly electronegative, which can affect the electron distribution in the aromatic ring and thus influence the reactivity of the compound. The acyl chloride group is highly reactive, making these compounds suitable for further functionalization. Thermal stability and phase transitions of these compounds can be investigated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), as seen in the study of a related compound . Additionally, solubility and polymorphism are important properties that can be assessed to understand the behavior of these compounds under different conditions .

Scientific Research Applications

-

Organic Synthesis

-

Pharmaceuticals

-

Dyestuffs

-

Research Chemical

-

Fluorinated Building Blocks

Safety And Hazards

3-Fluoro-5-methylbenzoyl chloride is classified as a skin corrosion (Category 1B), and serious eye damage (Category 1) substance . It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name |

3-fluoro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPKRATPLHNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392848 | |

| Record name | 3-Fluoro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methylbenzoyl chloride | |

CAS RN |

886497-77-4 | |

| Record name | 3-Fluoro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

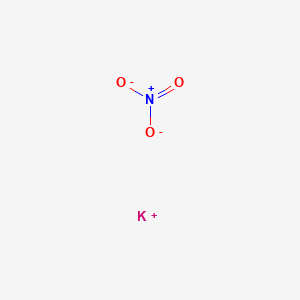

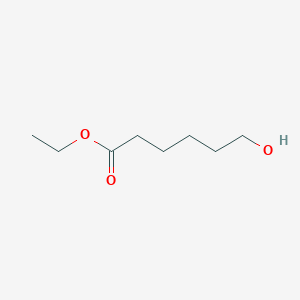

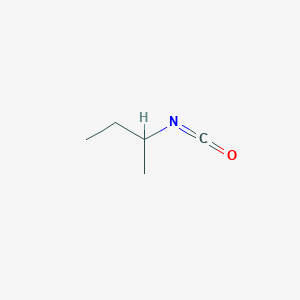

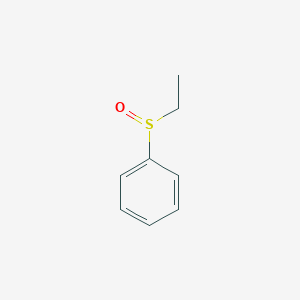

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

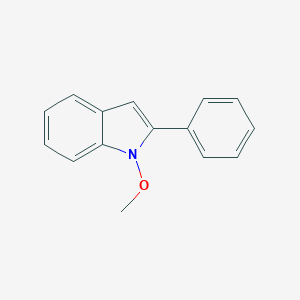

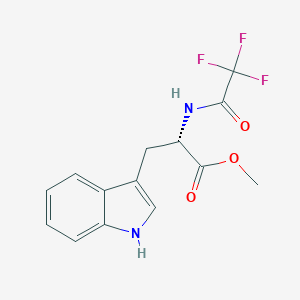

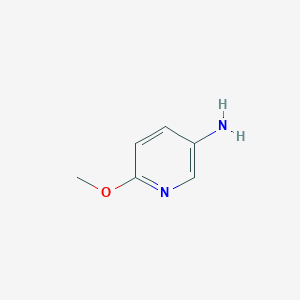

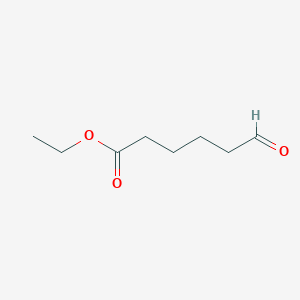

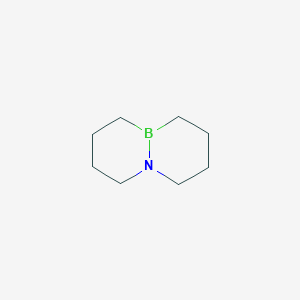

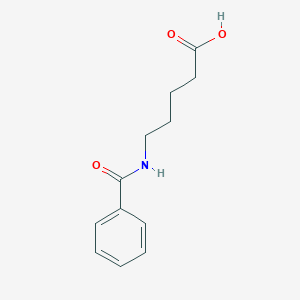

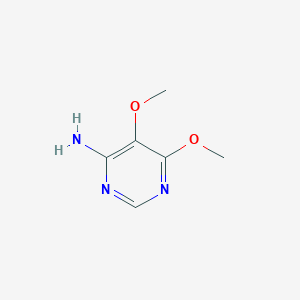

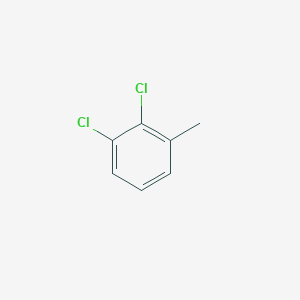

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.